4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid
Description
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBRKQMHYJPLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid typically involves the sulfonation of 5-chlorothiophene followed by the coupling of the resulting sulfonamide with benzoic acid. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid has been investigated as a potential therapeutic agent in several studies:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. The compound may exhibit similar properties, potentially leading to the development of novel anticancer drugs .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies on related thiophene derivatives have shown effectiveness against various bacterial strains, indicating that this compound might also possess similar effects .
Biochemical Research
The compound is also studied for its interactions with biological systems:
- Enzyme Inhibition : It has been shown to interact with soluble guanylyl cyclase (sGC), influencing nitric oxide signaling pathways. This interaction could lead to therapeutic applications in cardiovascular diseases .
- Mechanism of Action : The sulfonylamino group allows the compound to form hydrogen bonds with target proteins, potentially modulating their activity and influencing various biochemical pathways .
Materials Science
In materials science, this compound can serve as a building block for synthesizing novel materials:
- Polymer Synthesis : The compound can be used in the synthesis of conducting polymers and other advanced materials due to its electron-rich thiophene ring . These materials have applications in organic electronics and sensors.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study 1: Anticancer Drug Development
A study investigated the structure-activity relationship (SAR) of thiophene derivatives as farnesyltransferase inhibitors. The results indicated that modifications to the thiophene ring could enhance potency against cancer cells, suggesting that this compound could be optimized for better efficacy . -
Case Study 2: Antimicrobial Activity
Research on similar sulfonamide compounds demonstrated significant antibacterial activity against resistant strains of bacteria. This suggests that our compound may also be effective in combating infections, particularly in an era of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
- 4-(5-Bromothiophene-2-sulfonamido)benzoic acid
- 4-(5-Methylthiophene-2-sulfonamido)benzoic acid
- 4-(5-Nitrothiophene-2-sulfonamido)benzoic acid
Comparison: 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development .
Biological Activity
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid (CAS No. 329906-72-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 317.77 g/mol. The structure features a thiophene ring substituted with a chloro group and a sulfonamide moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways involved in inflammation or pain.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential antimicrobial properties.
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests it may possess similar properties. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in inflammatory responses.
Case Studies
- In Vivo Studies : In a study involving lipopolysaccharide (LPS)-induced rats, compounds with similar structures were shown to significantly reduce inflammatory markers and improve overall health outcomes in the model. These findings support the hypothesis that this compound may exert anti-inflammatory effects through similar mechanisms .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds in this class can achieve significant plasma concentrations rapidly after administration, indicating good bioavailability which is crucial for therapeutic efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with 4-aminobenzoic acid derivatives. Key steps include:
- Sulfonylation : React 5-chloro-thiophene-2-sulfonyl chloride with 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., sodium carbonate) to form the sulfonamide bond .
- Purification : Use recrystallization from methanol or ethanol to isolate the product. Yield optimization requires precise pH control (8–9 during reaction, adjusted to 2–3 for precipitation) and stoichiometric balancing of reagents .
- Validation : Confirm purity via HPLC or NMR, comparing with reference spectra for sulfonamide derivatives .
Q. How is crystallographic data for this compound refined, and which software tools are recommended?
Answer: X-ray crystallography data refinement employs:
- SHELXL : For small-molecule refinement, particularly for handling twinned data or high-resolution structures. Its robustness in handling sulfonamide bond geometries is well-documented .
- WinGX/ORTEP-3 : For graphical visualization and validation of molecular geometry, ensuring accurate bond angle/distance measurements .
- Validation metrics : Monitor R-factors (<5% for high-quality data) and residual electron density maps to resolve ambiguities in sulfonyl or benzoic acid groups .
Advanced Research Questions
Q. How can contradictions in bioactivity data for sulfonamide derivatives of this compound be resolved?
Answer: Contradictions often arise from variations in assay conditions or structural modifications. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the thiophene or benzoic acid moieties and test against target enzymes (e.g., carbonic anhydrase) to isolate critical functional groups .
- Standardized Assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations to minimize variability. Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC50 values .
Q. What strategies address challenges in crystallizing sulfonamide-containing compounds like this one?
Answer: Crystallization challenges include poor solubility and polymorphism. Solutions involve:
- Solvent Screening : Test mixed solvents (e.g., DMF/water, ethanol/acetic acid) to improve crystal nucleation .
- Temperature Gradients : Use slow cooling (0.5°C/hour) or vapor diffusion to grow larger, higher-quality crystals .
- Additives : Introduce small amines (e.g., triethylamine) to stabilize sulfonamide protonation states during crystal packing .
Q. How can conflicting spectroscopic data (e.g., NMR or IR) for this compound be reconciled?
Answer: Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies:
- Dynamic NMR : Acquire spectra at variable temperatures (e.g., 25–60°C) to detect tautomeric shifts in the sulfonamide group .
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent-induced peak broadening, ensuring accurate integration of aromatic protons .
- IR Assignments : Compare experimental carbonyl (C=O) and sulfonamide (S=O) stretches with computed DFT spectra (e.g., Gaussian) to verify assignments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
